3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the reaction of 3-(2,4-dimethylphenylcarbamoyl)-4-fluorobenzene with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Similar structure but lacks the carbamoyl group.
2,4-Dimethylphenylboronic Acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is unique due to the presence of both the carbamoyl and fluorine substituents, which can influence its reactivity and interactions in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Properties
Molecular Formula |
C15H15BFNO3 |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16(20)21)4-5-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
NAGZPMGVPYUELX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=C(C=C2)C)C)(O)O |
Origin of Product |
United States |
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